molecular formula C11H8ClNO3 B12874266 2-(Chloromethyl)benzo[d]oxazole-5-acrylic acid

2-(Chloromethyl)benzo[d]oxazole-5-acrylic acid

Katalognummer: B12874266
Molekulargewicht: 237.64 g/mol
InChI-Schlüssel: KVHRRDYORVPKBI-DUXPYHPUSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(Chloromethyl)benzo[d]oxazole-5-acrylic acid is an organic compound that belongs to the benzoxazole family. Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring. These compounds are known for their diverse biological activities and are used in various fields such as medicinal chemistry, materials science, and organic synthesis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Chloromethyl)benzo[d]oxazole-5-acrylic acid typically involves the reaction of 2-aminophenol with chloroacetic acid in the presence of hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then reacted with benzo[d]oxazole-2-thiol to yield the desired compound .

Industrial Production Methods

the general approach involves large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity .

Analyse Chemischer Reaktionen

Types of Reactions

2-(Chloromethyl)benzo[d]oxazole-5-acrylic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wirkmechanismus

The mechanism of action of 2-(Chloromethyl)benzo[d]oxazole-5-acrylic acid involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes or receptors, leading to inhibition or activation of biological processes. The exact molecular targets and pathways depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-(Chloromethyl)benzo[d]oxazole: A closely related compound with similar chemical properties.

    Benzo[d]oxazole-5-acrylic acid: Another related compound with a different functional group.

    2-(Chloromethyl)-1,3-benzoxazole: Shares the chloromethyl and benzoxazole moieties.

Uniqueness

2-(Chloromethyl)benzo[d]oxazole-5-acrylic acid is unique due to the presence of both the chloromethyl and acrylic acid functional groups. This combination allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research .

Eigenschaften

Molekularformel

C11H8ClNO3

Molekulargewicht

237.64 g/mol

IUPAC-Name

(E)-3-[2-(chloromethyl)-1,3-benzoxazol-5-yl]prop-2-enoic acid

InChI

InChI=1S/C11H8ClNO3/c12-6-10-13-8-5-7(2-4-11(14)15)1-3-9(8)16-10/h1-5H,6H2,(H,14,15)/b4-2+

InChI-Schlüssel

KVHRRDYORVPKBI-DUXPYHPUSA-N

Isomerische SMILES

C1=CC2=C(C=C1/C=C/C(=O)O)N=C(O2)CCl

Kanonische SMILES

C1=CC2=C(C=C1C=CC(=O)O)N=C(O2)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.